molecular formula C16H17NO2 B11108555 1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol

1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol

Cat. No.: B11108555
M. Wt: 255.31 g/mol
InChI Key: YDNZNCPBDSCZFD-UHFFFAOYSA-N
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Description

1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol is an organic compound that features a naphthol core substituted with a tetrahydrofuran-2-ylmethylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol typically involves the reaction of 2-naphthol with tetrahydrofuran-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The naphthol core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The naphthol core may also participate in π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tetrahydrofuran-2-ylmethyl)-amino]-3-[(tetrahydrofuran-2-ylmethylimino)-methyl]-pyrido[1,2-a]pyrimidin-4-one
  • 2-Methyltetrahydrofuran derivatives

Uniqueness

1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol is unique due to its specific structural arrangement, which combines a naphthol core with a tetrahydrofuran-2-ylmethylimino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(oxolan-2-ylmethyliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C16H17NO2/c18-16-8-7-12-4-1-2-6-14(12)15(16)11-17-10-13-5-3-9-19-13/h1-2,4,6-8,11,13,18H,3,5,9-10H2

InChI Key

YDNZNCPBDSCZFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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